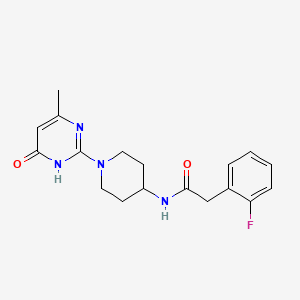

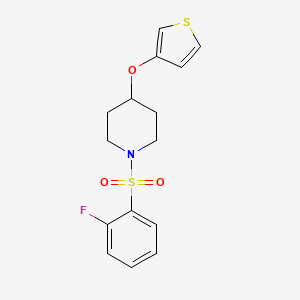

![molecular formula C14H10N2O3S B3004196 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile CAS No. 306980-91-6](/img/structure/B3004196.png)

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile is a chemical entity that can be synthesized through reactions involving nitrobenzene derivatives and methoxyphenyl groups. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related research on nitrobenzene derivatives and sulfanyl groups.

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile could potentially be achieved using methods similar to those described in the provided papers. For instance, the iron sulfide catalyzed redox/condensation cascade reaction mentioned in paper could be adapted for the synthesis of benzimidazoles and benzoxazoles with nitro and sulfanyl substituents. Additionally, the nucleophilic substitution approach used to prepare substituted methyl o-nitrophenyl sulfides, as discussed in paper , could be relevant for introducing the methoxyphenyl sulfanyl group into the nitrobenzene framework.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, as seen in paper . This technique could be applied to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile to elucidate its crystal structure and conformation. The dihedral angles and the overall geometry of the molecule would be of interest to understand the electronic and steric effects of the substituents on the benzene rings.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in strongly basic solutions has been studied in paper , providing insights into the hydrolysis rates and mechanisms that could also apply to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile. The acidity function correlations and reaction constants discussed in this paper could help predict the behavior of the compound under similar conditions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile are not detailed in the provided papers, general properties such as solubility, melting point, and reactivity can be inferred from the structural analogs mentioned in the papers. For example, the presence of the nitro group and the sulfanyl group would influence the electron density and polarity of the molecule, affecting its interactions with solvents and other chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile and its derivatives have been studied for various synthesis and chemical applications. For instance, Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019). Additionally, Ghani and Alabdali (2022) explored the synthesis of a new ligand with gold (III) and nickel (II) metal ions derived from a tetrazole-triazole compound, which included derivatives of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile (Ghani & Alabdali, 2022).

Antimalarial and Anticancer Activities

Betts et al. (2006) studied the antimalarial and anticancer activities of ether aryl sulfonic acid esters, including 4-Methoxyphenyl 4-nitrobenzenesulfonate, which demonstrated superior antimalarial properties (Betts et al., 2006). Furthermore, research by Jampílek, Doležal, and Buchta (2007) evaluated the antimicrobial properties of arylsulfanylpyrazinecarboxylic acid derivatives, including compounds related to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile, against fungal and mycobacterial infections (Jampílek, Doležal, & Buchta, 2007).

Conformational and Vibrational Analysis

Castañeda et al. (2007) conducted a conformational and vibrational analysis of S-(2-methoxyphenyl)-4-substituted-benzenecarbothioates, including structures similar to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile, using X-ray, infrared, and Raman spectroscopy (Castañeda et al., 2007).

Photoreagents for Protein Crosslinking

Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, including derivatives of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile, as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their reactivity upon irradiation with UV light (Jelenc, Cantor, & Simon, 1978).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTFLKUVSXOEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

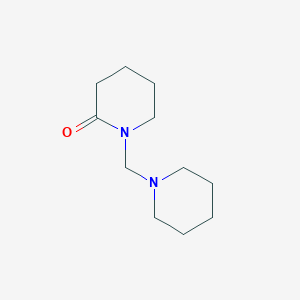

![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)

![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)

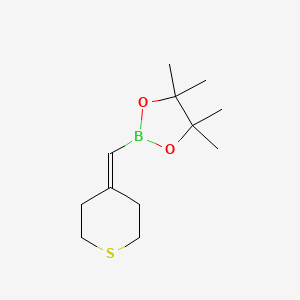

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)

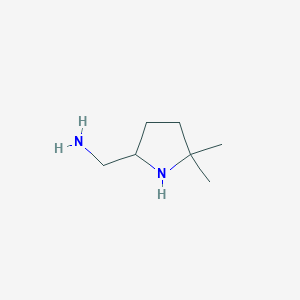

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)